molecular formula C15H17N3O5S B12685049 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid CAS No. 74173-53-8

3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid

Cat. No.: B12685049
CAS No.: 74173-53-8
M. Wt: 351.4 g/mol
InChI Key: BBFLXBAKDDPDIF-UHFFFAOYSA-N
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Description

3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid is an organic compound known for its vibrant color and applications in various industries. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used as a dye due to its ability to impart vivid colors to materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-methoxybenzenesulphonic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid primarily involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their structure and function. In biological systems, it can interact with proteins and nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonic acid
  • 4-((4-Amino-5-methoxy-o-tolyl)azo)benzenesulphonic acid
  • 2-((4-Amino-5-methoxy-o-tolyl)azo)benzenesulphonic acid

Uniqueness

3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid stands out due to its specific substitution pattern on the aromatic rings, which imparts unique chemical and physical properties. Its methoxy and sulfonic acid groups enhance its solubility and stability, making it particularly useful in various applications compared to its analogs.

Properties

CAS No.

74173-53-8

Molecular Formula

C15H17N3O5S

Molecular Weight

351.4 g/mol

IUPAC Name

3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-4-methoxybenzenesulfonic acid

InChI

InChI=1S/C15H17N3O5S/c1-9-6-11(16)15(23-3)8-12(9)17-18-13-7-10(24(19,20)21)4-5-14(13)22-2/h4-8H,16H2,1-3H3,(H,19,20,21)

InChI Key

BBFLXBAKDDPDIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)OC)OC)N

Origin of Product

United States

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